dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
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Overview
Description
Dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, followed by cyclization . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process usually involves crystallization and chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene derivative known for its high resonance energy and electrophilic reactivity.
2-Acetylamino-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester: Shares a similar thiophene core structure but differs in functional groups.
Uniqueness
Dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO5S |
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Molecular Weight |
297.33 g/mol |
IUPAC Name |
dimethyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C13H15NO5S/c1-6(15)14-11-10(13(17)19-3)9-7(12(16)18-2)4-5-8(9)20-11/h7H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
YJQVAXYSBAAHLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCC2C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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